

Eganelisib's Kinase Cross-Reactivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of eganelisib (formerly IPI-549), a first-in-class phosphoinositide 3-kinase-gamma (PI3Ky) inhibitor, with other kinases, supported by experimental data. Eganelisib is under investigation as an immunotherapeutic agent for solid tumors, with a mechanism of action centered on reprogramming the tumor microenvironment.[1]

Executive Summary

Eganelisib is a potent and highly selective inhibitor of PI3Ky.[1][2] Preclinical data demonstrates its significant selectivity for the gamma isoform of PI3K over other Class I PI3K isoforms (α , β , and δ), as well as a broader panel of protein and lipid kinases.[3][4] This high selectivity is crucial for minimizing off-target effects and is a key differentiator for eganelisib.

Data Presentation: Kinase Selectivity Profile of Eganelisib

The following table summarizes the inhibitory activity and binding affinity of eganelisib against the Class I PI3K isoforms.



Target	Biochemical IC50 (nM)	Cellular IC50 (nM)	Binding Affinity (Kd, nM)	Selectivity vs. PI3Ky (Biochemical IC50)
РІЗКу	16[5][6]	1.2[1][4]	0.29[1]	-
ΡΙ3Κα	3200[5]	250[5]	17[6]	>200-fold[1]
РΙЗКβ	3500[5]	240[5]	82[6]	>200-fold[1]
ΡΙ3Κδ	>8400[5]	180[5]	23[6]	>525-fold

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor. Kd (Dissociation constant) is a measure of the binding affinity between a ligand (eganelisib) and a protein (kinase). A lower Kd indicates a stronger binding affinity.

Further screening has shown that eganelisib does not significantly inhibit a panel of 468 other protein and lipid kinases at a concentration of 1 μ M.[3][4] It is also reported to be selective against a panel of 80 G-protein coupled receptors (GPCRs), ion channels, and transporters at 10 μ M.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)

This assay quantifies the direct inhibitory effect of eganelisib on the enzymatic activity of purified PI3K isoforms.

Objective: To determine the biochemical IC50 value of eganelisib against PI3K isoforms.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.



Protocol:

- Reagent Preparation:
 - Prepare a stock solution of eganelisib in DMSO.
 - Create a serial dilution of eganelisib in the appropriate kinase assay buffer.
 - Reconstitute recombinant human PI3K enzymes $(\alpha, \beta, \gamma, \delta)$ in kinase dilution buffer.
 - Prepare the lipid substrate, such as PIP2, in the assay buffer.
 - Prepare the ATP solution.
- · Assay Procedure:
 - Add the serially diluted eganelisib or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add the diluted PI3K enzyme solution to each well.
 - Incubate the plate at room temperature for 15 minutes.
 - Initiate the kinase reaction by adding the ATP and lipid substrate mixture to each well.
 - Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Signal Detection:
 - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
 - Measure the luminescence using a plate reader.
- Data Analysis:



- Calculate the percentage of inhibition for each concentration of eganelisib relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Assay (p-AKT ELISA)

This assay measures the ability of eganelisib to inhibit the PI3K signaling pathway within a cellular context by assessing the phosphorylation of a key downstream effector, AKT.

Objective: To determine the cellular IC50 of eganelisib.

Principle: Activation of the PI3K pathway leads to the phosphorylation of AKT at Ser473. The inhibition of PI3K by eganelisib will result in a decrease in p-AKT levels, which can be quantified using an ELISA.

Protocol:

- Cell Culture and Treatment:
 - Seed appropriate cell lines in 96-well plates. For example, RAW 264.7 cells are used for PI3Ky.[5]
 - Starve the cells in a serum-free medium for several hours.
 - Treat the cells with various concentrations of eganelisib or DMSO for a specified time (e.g., 2 hours).
 - Stimulate the PI3K pathway by adding a suitable agonist (e.g., C5a for RAW 264.7 cells).
 [4]
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.



• ELISA Procedure:

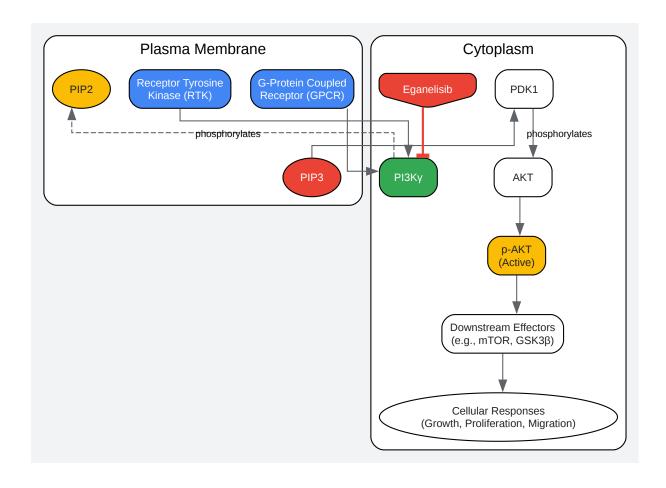
- Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total AKT.
- Incubate to allow the binding of AKT to the plate.
- Wash the plate to remove unbound components.
- Add a detection antibody that specifically recognizes phosphorylated AKT (p-AKT Ser473).
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a substrate solution to generate a colorimetric signal.
- Stop the reaction and measure the absorbance using a plate reader.

Data Analysis:

- Normalize the p-AKT signal to the total AKT signal.
- Calculate the percentage of inhibition of AKT phosphorylation for each eganelisib concentration relative to the stimulated control.
- Determine the cellular IC50 value by fitting the data to a dose-response curve.

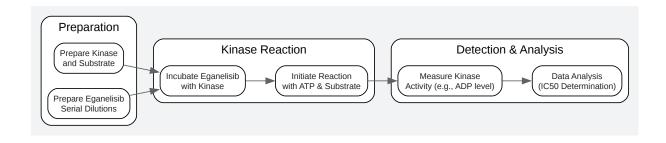
Mandatory Visualization Signaling Pathway and Experimental Workflow Diagrams





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Caption: PI3Ky signaling pathway and the inhibitory action of eganelisib.





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Caption: General experimental workflow for a biochemical kinase inhibitor assay.

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References

- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. promega.com [promega.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo imaging reveals unique neutrophil transendothelial migration patterns in inflamed intestines PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eganelisib's Kinase Cross-Reactivity Profile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619186#cross-reactivity-of-eganelisib-with-other-kinases]

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